molecular formula C12H12O2 B13352185 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one

3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one

Cat. No.: B13352185
M. Wt: 188.22 g/mol
InChI Key: LSEVFEBTWFXXKS-UHFFFAOYSA-N
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Description

3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one is a chemical compound with the molecular formula C12H12O2. It is an intermediate in the synthesis of various pharmaceutical agents, including Palonosetron, a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting.

Preparation Methods

The synthesis of 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one typically involves the reaction of β-tetralones with α,β-unsaturated aldehydes in the presence of diphenylprolinol silyl ether. This method yields 2,3,5,6-tetrahydro-1-alkyl/aryl-1H-benzo[f]chromen-3-ol derivatives with high chemical yields and enantioselectivities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is an intermediate in the synthesis of Palonosetron, which is used to prevent chemotherapy-induced nausea and vomiting.

    Industry: It is used in the production of various chemical products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one involves its role as an intermediate in the synthesis of Palonosetron. Palonosetron works by blocking the action of serotonin at 5-HT3 receptors, which are involved in triggering nausea and vomiting. The molecular targets and pathways involved include the serotonin receptors in the central nervous system.

Comparison with Similar Compounds

3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one can be compared with other similar compounds such as:

    3A,4,5,6-Tetrahydro-1H,3H-naphtho[1,8-cd]pyran-1-one: This compound is also an intermediate in the synthesis of Palonosetron and shares similar chemical properties.

    1,3,3a,4,5,6-Hexahydronaphtho[1,8-cd]pyran: Another structurally similar compound with comparable chemical behavior.

The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of Palonosetron, making it crucial for the pharmaceutical industry.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-oxatricyclo[7.3.1.05,13]trideca-1(12),9(13),10-trien-2-one

InChI

InChI=1S/C12H12O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h2,4,6,9H,1,3,5,7H2

InChI Key

LSEVFEBTWFXXKS-UHFFFAOYSA-N

Canonical SMILES

C1CC2COC(=O)C3=CC=CC(=C23)C1

Origin of Product

United States

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